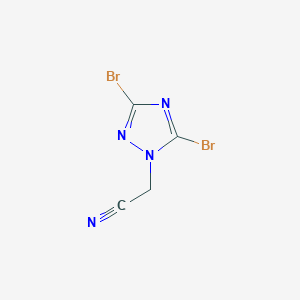![molecular formula C28H30N4O2S B2697523 1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(4-phenylbutan-2-yl)piperidine-3-carboxamide CAS No. 1242982-45-1](/img/no-structure.png)
1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(4-phenylbutan-2-yl)piperidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(4-phenylbutan-2-yl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C28H30N4O2S and its molecular weight is 486.63. The purity is usually 95%.
BenchChem offers high-quality 1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(4-phenylbutan-2-yl)piperidine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(4-phenylbutan-2-yl)piperidine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
- A study by Vijayakumar, Karthikeyan, and Sarveswari (2014) discussed the synthesis of 4-oxo-N, 2, 6-triphenyl piperidine-3-carboxamides and their conversion into various derivatives, highlighting the chemical versatility of compounds structurally similar to the one (Vijayakumar, Karthikeyan, & Sarveswari, 2014).
Biological Activities
- Kambappa et al. (2017) synthesized novel piperidine-carboxamide derivatives and evaluated their anti-angiogenic and DNA cleavage activities, suggesting potential applications in cancer research (Kambappa et al., 2017).
- Abu‐Hashem et al. (2020) synthesized novel compounds, including a piperidine derivative, and screened them as COX-1/COX-2 inhibitors, showcasing their potential in anti-inflammatory and analgesic therapies (Abu‐Hashem et al., 2020).
- The study by Ahmed (2007) on the synthesis of carboxamide derivatives, including piperidine analogs, highlighted their potential as antibiotics and antibacterial agents (Ahmed, 2007).
Synthetic Methodologies
- Karapetyan and Tokmajyan (2020) described the synthesis of dihydrofuran derivatives with fused pyrimidine and phenyl rings, which could be relevant to the synthesis methods of similar compounds (Karapetyan & Tokmajyan, 2020).
Potential Applications
- The synthesis and evaluation of different derivatives by Joshi (2015) indicate a wide range of potential pharmacological activities, including cardiovascular effects (Joshi, 2015).
- Rahmouni et al. (2016) synthesized pyrazolopyrimidines with potential anticancer and anti-5-lipoxygenase activities, demonstrating the therapeutic possibilities of related compounds (Rahmouni et al., 2016).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-piperidine-3-carboxylic acid, which is then coupled with N-(4-phenylbutan-2-yl)piperidine-3-carboxylic acid to form the final product.", "Starting Materials": [ "4-phenylbutan-2-amine", "2-bromo-1-phenylethanone", "thiophene-2-carboxylic acid", "2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid", "piperidine", "ethyl chloroformate", "triethylamine", "sodium hydride", "dimethylformamide", "acetic acid", "hydrochloric acid", "sodium hydroxide", "sodium bicarbonate", "methylene chloride", "ethyl acetate", "hexanes" ], "Reaction": [ "Synthesis of 4-phenylbutan-2-amine from 2-bromo-1-phenylethanone and 4-phenylbutan-2-ol using sodium hydride and dimethylformamide", "Synthesis of thiophene-2-carboxylic acid from thiophene-2-aldehyde using sodium hydroxide and acetic acid", "Synthesis of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid from thiophene-2-carboxylic acid and piperidine using ethyl chloroformate and triethylamine", "Synthesis of 1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-piperidine-3-carboxylic acid from 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid and 2-bromo-1-phenylethanone using sodium hydride and dimethylformamide", "Synthesis of N-(4-phenylbutan-2-yl)piperidine-3-carboxylic acid from 4-phenylbutan-2-amine and piperidine using ethyl chloroformate and triethylamine", "Coupling of 1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-piperidine-3-carboxylic acid and N-(4-phenylbutan-2-yl)piperidine-3-carboxylic acid using sodium bicarbonate and methylene chloride", "Purification of the final product using ethyl acetate and hexanes" ] } | |
CAS RN |
1242982-45-1 |
Product Name |
1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(4-phenylbutan-2-yl)piperidine-3-carboxamide |
Molecular Formula |
C28H30N4O2S |
Molecular Weight |
486.63 |
IUPAC Name |
1-(4-oxo-7-phenyl-3H-thieno[3,2-d]pyrimidin-2-yl)-N-(4-phenylbutan-2-yl)piperidine-3-carboxamide |
InChI |
InChI=1S/C28H30N4O2S/c1-19(14-15-20-9-4-2-5-10-20)29-26(33)22-13-8-16-32(17-22)28-30-24-23(21-11-6-3-7-12-21)18-35-25(24)27(34)31-28/h2-7,9-12,18-19,22H,8,13-17H2,1H3,(H,29,33)(H,30,31,34) |
InChI Key |
FFHAUUYEASUADS-UHFFFAOYSA-N |
SMILES |
CC(CCC1=CC=CC=C1)NC(=O)C2CCCN(C2)C3=NC4=C(C(=O)N3)SC=C4C5=CC=CC=C5 |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-acetamidophenyl)-2-((3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2697444.png)
![4-chloro-N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]benzamide](/img/structure/B2697445.png)
![5-[[2-[(3-Methylphenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxymethyl]-2-furancarboxylic acid methyl ester](/img/structure/B2697447.png)
![(1,3-dimethyl-1H-pyrazol-5-yl)((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2697448.png)
![N-(2,4-difluorophenyl)-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide](/img/structure/B2697449.png)
![2,5-dichloro-N-(2-(diethylamino)ethyl)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)thiophene-3-carboxamide hydrochloride](/img/structure/B2697451.png)
![2-[(2-Chlorophenyl)methylsulfanyl]-3-(2-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2697452.png)
![Ethyl 6-[4-(dimethylamino)phenyl]-4-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate](/img/structure/B2697453.png)




![Methyl 4-[3-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-2,5-dioxopyrrolidin-1-yl]benzoate](/img/structure/B2697460.png)
![N~2~-(tert-butyl)-1-(4-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2697462.png)